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Compound of Interest

4-Hydroxy-5-methylisophthalic
Compound Name:

acid
CAS No.: 4365-31-5
Cat. No.: B175720

Get Quote

Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional ligand used
extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore
scaffold in drug discovery. Its structural uniqueness lies in the specific arrangement of the
hydroxyl and methyl groups relative to the dicarboxylic acid functionalities, which imparts
specific electronic properties and steric constraints.

This application note provides a validated, two-step protocol for the synthesis of 4-hydroxy-5-
methylisophthalic acid starting from the commercially available o-cresol. Unlike low-yield
direct carboxylation methods (Kolbe-Schmitt), this route utilizes a regioselective bis-
hydroxymethylation followed by controlled oxidation, ensuring high purity and scalability.

Strategic Synthesis Architecture
Retrosynthetic Analysis
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The synthesis targets the regioselective functionalization of the benzene ring at positions 4 and
6 relative to the hydroxyl group (positions 1 and 3 in the final isophthalic acid numbering).

o Target: 4-Hydroxy-5-methylisophthalic acid[1]
e Precursor: 2-Methyl-4,6-bis(hydroxymethyl)phenol[2]

 Starting Material:0-Cresol (2-methylphenol)

Reaction Pathway

The synthesis proceeds via the Freeman Method for polymethylol formation, followed by a
standard permanganate oxidation.

o Step 1 (Electrophilic Aromatic Substitution): Base-catalyzed condensation of o-cresol with
excess formaldehyde. The hydroxyl group directs the electrophile to the ortho and para
positions. Since the 2-position is blocked by a methyl group, substitution occurs exclusively
at the 4 and 6 positions.

o Step 2 (Oxidation): Transformation of the benzylic alcohol moieties into carboxylic acids
using Potassium Permanganate (

) in aqueous alkali.

Mechanistic Pathway Diagram

Formaldehyde (aq) KMnO4, H20
NaOH, 25°C 80°C -> Acidification

o-Cresol Hydroxymethylation > Intermediate: Oxidation o Target:
(2-methylphenol) 2-Methyl-4,6-bis(hydroxymethyl)phenol 4-Hydroxy-5-methylisophthalic acid

Click to download full resolution via product page

Caption: Fig 1. Synthetic pathway from o-cresol to 4-hydroxy-5-methylisophthalic acid via
methylol intermediate.
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Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-4,6-
bis(hydroxymethyl)phenol

Objective: Regioselective installation of hydroxymethyl groups. Scale: 100 mmol basis.

Reagents & Equipment[3][4][5][6]

0-Cresol (10.8 g, 0.1 mol)

Formaldehyde (37% ag. solution, 20 mL, ~0.25 mol)
Sodium Hydroxide (20% ag. solution, 25 mL)
Glacial Acetic Acid (for neutralization)

Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Procedure

Dissolution: In the 250 mL flask, dissolve o-cresol in the NaOH solution. The solution will turn
a dark phenolate color.

Addition: Cool the solution to 0-5°C in an ice bath. Add the formaldehyde solution dropwise
over 20 minutes to prevent uncontrolled exotherms.

Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir
continuously for 48 to 72 hours.

o Note: The long reaction time is critical to ensure complete conversion to the bis-substituted
product and minimize mono-substituted impurities.

Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with glacial acetic acid
dropwise until pH ~5-6.

Isolation: The product typically precipitates as a white to off-white solid. If an oil forms,
induce crystallization by scratching the glass or adding a seed crystal.
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« Purification: Filter the solid and wash with cold water (2 x 20 mL). Recrystallize from
acetone/petroleum ether if necessary.

e Drying: Dry in a vacuum oven at 40°C.

Expected Yield: 70—-80% Characterization: Melting Point ~94°C.

Protocol B: Oxidation to 4-Hydroxy-5-methylisophthalic
Acid

Objective: Conversion of diol to dicarboxylic acid. Safety Warning:

Is a strong oxidant. Ensure no flammable solvents are present.

Reagents

o 2-Methyl-4,6-bis(hydroxymethyl)phenol (Intermediate from Protocol A, 8.4 g, 50 mmol)

Potassium Permanganate (

, 24.0 g, ~150 mmol)

Sodium Carbonate (

,5.00)

Water (300 mL)

Hydrochloric Acid (Concentrated, 12 M)

Sodium Bisulfite (

Procedure

o Preparation: Dissolve the intermediate (8.4 g) and

(5.0 g) in water (100 mL). The solution should be clear.

e Oxidant Feed: Dissolve
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(24 g) in water (200 mL) in a separate beaker.

» Reaction: Heat the substrate solution to 70-80°C. Add the permanganate solution slowly
over 1 hour.

o Observation: The purple color will disappear, and a brown precipitate (
) will form.

o Completion: Stir at 80°C for an additional 2 hours. If the purple color persists, add a small
amount of ethanol to quench excess oxidant.

o Filtration: Filter the hot mixture through a Celite pad to remove the

sludge. Wash the pad with hot water (2 x 50 mL).

o Critical Step: Ensure the filtrate is clear and colorless/pale yellow.
 Acidification: Cool the filtrate to room temperature. Slowly add concentrated HCI until pH < 2.
o Result: The product will precipitate as a white crystalline solid.

o Workup: If the product is colored (due to trapped Mn species), add a spatula tip of Sodium
Bisulfite to the acidic suspension to solubilize remaining Mn ions.

o Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at
80°C.

Expected Yield: 60-70% Characterization: Melting Point >250°C (dec).

Process Workflow & Logic
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i Step 1: Precursor Synthesis

Start: o-Cresol + NaOH

'

Add Formaldehyde (0°C)
Stir 48-72h (RT)

¢

Acidify (Acetic Acid)
to pH 6

i

Filter & Dry Intermediate

Dissolve Intermediate
in ag. Na2CO3

'

Add KMnO4 (aq)
80°C, 2 hours

'

Filter MnO2 (Hot)

'

Acidify Filtrate (HCI)
pH<2

'

Isolate Product

Click to download full resolution via product page

Caption: Fig 2.[7] Operational workflow for the two-stage synthesis process.
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Analytical Data Summary

2-Methyl-4,6- 4-Hydroxy-5-

Parameter . . . .
bis(hydroxymethyl)phenol = methylisophthalic acid

Formula

MW 168.19 g/mol 196.16 g/mol

Appearance White to off-white powder White crystalline powder

Melting Point 94-96°C 258-260°C (dec)

N Soluble in alcohols, acetone, Soluble in DMSO, DMF, dilute

Solubility )
hot water alkali

1H NMR (DMSO-d6) 2.15 (s, 3H), 4.45 (s, 4H), 6.9- 2.2 (s, 3H), 7.9 (s, 1H), 8.3 (s,
7.1 (m, 2H) 1H)*

*Note: Aromatic protons in the product will appear as singlets due to the substitution pattern
(positions 2 and 6 on the isophthalic ring).

Scientific Integrity & Troubleshooting
Critical Control Points (CCPs)

» Temperature Control (Step 1): The reaction of phenols with formaldehyde is highly
exothermic. Failure to cool during addition can lead to the formation of Novolac-type
polymeric resins rather than the discrete methylol species.

o Stoichiometry (Step 1): A molar ratio of Formaldehyde:Phenol > 2.2 is required to drive the
reaction to the bis-substituted product. Insufficient formaldehyde yields the mono-substituted
impurity.

« Filtration (Step 2): The removal of

must be done while the solution is hot (>70°C). If the solution cools, the product salt may co-
precipitate with the manganese sludge, leading to significant yield loss.

Validation of Regiochemistry
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The starting material, o-cresol, has a methyl group at position 2 and a hydroxyl group at
position 1.

o Directing Effects: The -OH group is a strong ortho/para director. The -CH3 group is a weak
ortho/para director.

 Sterics: Position 6 is ortho to -OH. Position 4 is para to -OH. Position 3 is ortho to -CH3 but
meta to the strong directing -OH.

o Outcome: Substitution occurs overwhelmingly at positions 4 and 6. Upon oxidation, these
become the carboxyl groups.

e Numbering Shift:
o Precursor: 1-OH, 2-Me, 4,6-bis(CH20H).

o Product (IUPAC): The carboxyl carbons take priority (1,3). The OH ends up at position 4,
and the Methyl at position 5.

o This confirms the identity as 4-Hydroxy-5-methylisophthalic acid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Hydroxy-5-methylisophthalic acid | COH805 | CID 228512 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C23H2403 | CID 74181 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid -
Google Patents [patents.google.com]

4. researchgate.net [researchgate.net]
5. prepchem.com [prepchem.com]
6. Synthesis routes of 4-Hydroxy-5-methoxyisophthalaldehyde [benchchem.com]

7. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents
[patents.google.com]

8. ijsdr.org [ijsdr.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-5-methylisophthalic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-5-methylisophthalic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/74181
https://pubchem.ncbi.nlm.nih.gov/compound/74181
https://patents.google.com/patent/US2923735A/en
https://patents.google.com/patent/US2923735A/en
https://www.researchgate.net/publication/388394896_Synthesis_of_2-4-Methyl-Phenoxymethyl_Benzoic_Acid_Cresol_and_its_Metal_Coordinate_Complexes
https://prepchem.com/synthesis-of-2-methyl-4-nitrophenol/
https://www.benchchem.com/synthesis/pse-0befcdfb7ce546be850129e98810d028
https://patents.google.com/patent/US3903178A/en
https://patents.google.com/patent/US3903178A/en
https://ijsdr.org/papers/IJSDR2311004.pdf
https://www.benchchem.com/product/b175720/docs#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/product/b175720/docs#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/product/b175720/docs#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/product/b175720/docs#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/product/b175720?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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